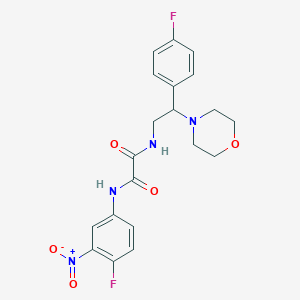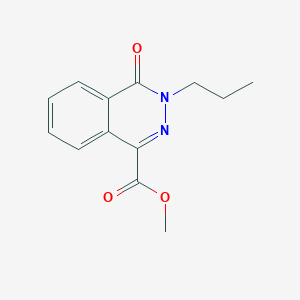![molecular formula C23H23FN4O4S B2425918 N-(2-(2-(4-fluorophenyl)-6-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl)-3,4,5-trimethoxybenzamide CAS No. 896307-93-0](/img/structure/B2425918.png)
N-(2-(2-(4-fluorophenyl)-6-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl)-3,4,5-trimethoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound you mentioned is a complex organic molecule that contains several functional groups, including a thiazole, a triazole, and a benzamide . These types of compounds are often studied for their potential biological and pharmacological properties .
Molecular Structure Analysis
The molecular structure of similar compounds can be analyzed using techniques like Infrared Spectroscopy (IR) and Nuclear Magnetic Resonance (NMR) . These techniques can provide information about the functional groups present in the molecule and their arrangement .
Chemical Reactions Analysis
The chemical reactions of similar compounds often involve interactions with the functional groups present in the molecule . These reactions can be influenced by factors like temperature, solvent, and the presence of catalysts .
Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds can be analyzed using various techniques . These properties can include things like thermal stability, sensitivity to external forces, and reactivity .
Applications De Recherche Scientifique
Antimicrobial Applications
Research has shown that derivatives of 1,2,4-triazole, a core structure related to the compound of interest, exhibit significant antimicrobial activities. For instance, the synthesis of novel 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives has demonstrated good to moderate activities against various test microorganisms, indicating their potential as antimicrobial agents (Bektaş et al., 2007). Similarly, fluorobenzamides containing thiazole and thiazolidine structures have shown promising antimicrobial properties, with specific compounds being highly effective against selected bacterial and fungal strains (Desai et al., 2013).
Anticancer Applications
The compound's structural analogs have also been explored for their anticancer activities. For example, triazolo-thiadiazoles, which resemble the compound's structure, have been investigated for their antioxidant properties and potential as anticancer agents. These studies have highlighted the dose-dependent cytotoxic effects on hepatocellular carcinoma cell lines, suggesting the utility of such compounds in cancer therapy (Sunil et al., 2010).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-[2-[2-(4-fluorophenyl)-6-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl]ethyl]-3,4,5-trimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23FN4O4S/c1-13-19(33-23-26-21(27-28(13)23)14-5-7-16(24)8-6-14)9-10-25-22(29)15-11-17(30-2)20(32-4)18(12-15)31-3/h5-8,11-12H,9-10H2,1-4H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLMOVONUAWCIDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC(=NN12)C3=CC=C(C=C3)F)CCNC(=O)C4=CC(=C(C(=C4)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23FN4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-benzo[g][1,3]benzothiazol-2-yl-4-methylsulfanylbenzamide](/img/structure/B2425835.png)
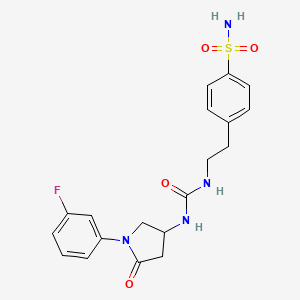
![2-[6-(2-Methoxyethyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide](/img/structure/B2425839.png)
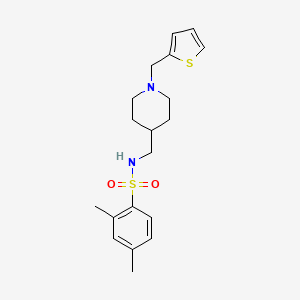
![2-(Phenylmethoxycarbonylamino)-2-[3-(2,3,5-trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2425841.png)
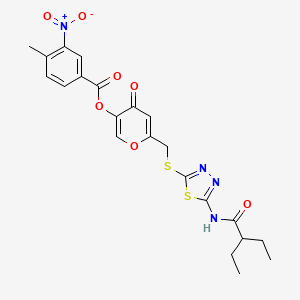

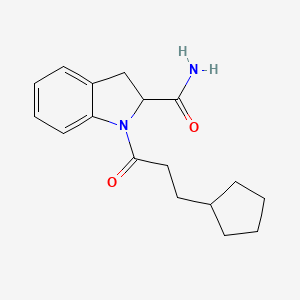
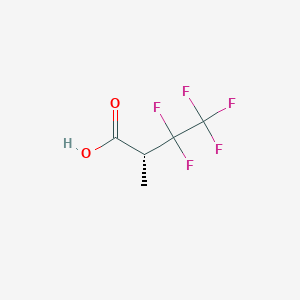
![(Z)-4-cyano-N-(3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2425847.png)
![7-Hydroxy-3-(4-methoxyphenyl)-8-[(4-methylpiperazin-1-yl)methyl]chromen-4-one](/img/structure/B2425848.png)
